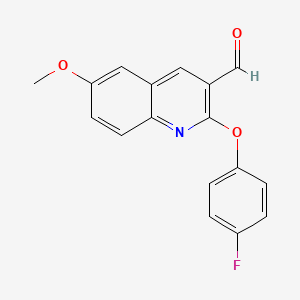

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde

描述

属性

IUPAC Name |

2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSKDKGTXJMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with a suitable leaving group on the quinoline ring.

Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, where the quinoline derivative reacts with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carboxylic acid.

Reduction: 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Major Products Formed

| Reaction Type | Product |

|---|---|

| Oxidation | 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carboxylic acid |

| Reduction | 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-methanol |

| Substitution | Various substituted quinoline derivatives |

Medicinal Chemistry

The compound has shown potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity. It has been studied for its antimicrobial and anticancer properties.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinoline structures have been evaluated for their ability to inhibit receptor tyrosine kinases associated with cancer proliferation .

Research has demonstrated that 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde possesses noteworthy biological activities:

- Antimicrobial Properties : The compound has been tested against several pathogens, revealing promising results in inhibiting bacterial growth .

- Mechanism of Action : Studies suggest that the compound may interfere with specific cellular pathways involved in tumor growth and microbial resistance .

Material Science

In addition to its biological applications, this quinoline derivative is utilized in the development of novel materials due to its unique photophysical properties. It can be employed as an intermediate in synthesizing complex organic compounds used in various industrial applications.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of various quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition rates against a panel of cancer cell lines.

- Findings : The study reported an average growth inhibition rate of approximately 12.53% across several tested lines, highlighting the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that specific derivatives demonstrated low minimum inhibitory concentrations (MIC), suggesting their effectiveness as potential antimicrobial agents .

作用机制

The mechanism of action of 2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways can vary depending on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Notes:

- Position 2: Fluorophenoxy (target) vs. chlorophenyl (4k, ): Fluorine’s electronegativity may enhance binding interactions compared to chlorine. Sulfanyl () increases lipophilicity but reduces metabolic stability.

- Position 3: Carbaldehyde (target, ) enables Schiff base formation, contrasting with amino (4k, ) or methyl () groups. Hydrazinylidene derivatives () show bioactivity but require additional synthesis steps.

- Position 6 : Methoxy (target, ) improves solubility compared to halogens (e.g., fluoro in ).

Physical and Chemical Properties

- Solubility : Methoxy at C6 (target, ) enhances water solubility compared to halogenated analogs (e.g., 6-fluoro in ).

- Reactivity: The carbaldehyde (target, ) is more reactive than methyl () or amino () groups, enabling conjugation.

- Melting Points: Data absent for the target, but 4k () melts at 223–225°C, suggesting similar quinoline derivatives have high thermal stability.

生物活性

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

- Formation of the quinoline scaffold : This is often achieved through cyclization reactions involving aniline derivatives and aldehydes.

- Introduction of substituents : The 4-fluorophenoxy and methoxy groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- Human osteosarcoma U-2 OS

- Cervical carcinoma HeLa

- Hepatocellular carcinoma HepG2

The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation (Table 1).

The mechanism underlying the anticancer activity involves several pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-2 and MMP-9, which are critical in cancer metastasis.

- Regulation of Signaling Pathways : It affects the insulin-like growth factor-I receptor (IGF-1R) signaling pathway, leading to downregulation of downstream MAPK/AKT pathways that are often overactive in cancer cells .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, although specific data on this compound's efficacy is still emerging.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure can significantly affect biological activity. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines.

- Positioning of Functional Groups : The position of substituents on the quinoline ring influences both cytotoxicity and selectivity towards cancer cells versus normal cells.

Case Studies

- Antileishmanial Activity : A related study evaluated similar quinoline derivatives for antileishmanial properties, showing promising results with effective concentrations below 10 µM .

- Cytotoxicity Profiles : Comparative studies with other known quinoline derivatives revealed that while some compounds exhibited higher cytotoxicity, this compound maintained a favorable profile with lower toxicity towards non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。